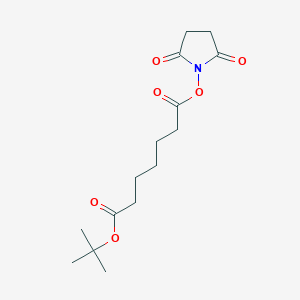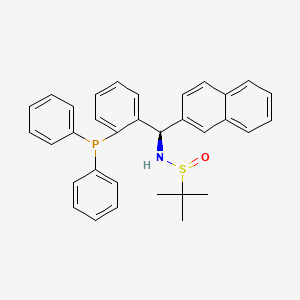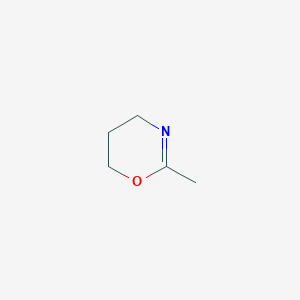
Dimethyl 4-chloroisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-chloroisophthalate is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 4-chloroisophthalic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 4-chloroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted isophthalates.
Hydrolysis: The primary product is 4-chloroisophthalic acid.
Reduction: Alcohol derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-chloroisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other materials.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 4-chloroisophthalate can be compared with other similar compounds such as:
Dimethyl isophthalate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Dimethyl phthalate: Contains two ester groups on adjacent carbon atoms, resulting in distinct reactivity and applications.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H9ClO4 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
dimethyl 4-chlorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
HFYSTLFOKOWFLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)

![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)




